- Baccatin III derivatives: reduction of the C-11, C-12 double bond, Tetrahedron, 1995, 51(7), 1985-94
Cas no 92950-42-0 (13-Oxo-10-deacetyl Baccatin III)
92950-42-0 structure
Product Name:13-Oxo-10-deacetyl Baccatin III
Número CAS:92950-42-0
MF:C29H34O10
Megavatios:542.574269771576
CID:1062999
Update Time:2024-10-26
13-Oxo-10-deacetyl Baccatin III Propiedades químicas y físicas
Nombre e identificación
-
- 13-Oxo-10-deacetyl Baccatin III
- 10-Deacetyl-13-oxobaccatin III
- 13-Oxo-10-deacetyl B
- (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione (ACI)
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione, 12b-(acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-, [2aR-(2aα,4β,4aβ,6β,11α,12α,12aα,12bα)]- (ZCI)
-
- Renchi: 1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
- Clave inchi: WMZBAMYUOYXRSF-RIFKXWPOSA-N
- Sonrisas: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(CC(=O)C(C)=C([C@H](C1=O)O)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C
Atributos calculados
- Calidad precisa: 542.21500
Propiedades experimentales
- PSA: 156.66000
- Logp: 1.29000
13-Oxo-10-deacetyl Baccatin III PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | O850110-5mg |
13-Oxo-10-deacetyl Baccatin III |
92950-42-0 | 5mg |
$ 181.00 | 2023-09-06 | ||
| TRC | O850110-50mg |
13-Oxo-10-deacetyl Baccatin III |
92950-42-0 | 50mg |
$ 1431.00 | 2023-09-06 | ||
| A2B Chem LLC | AH89323-20mg |
10-Deacetyl-13-oxobaccatin III |
92950-42-0 | ≥98% | 20mg |
$677.00 | 2024-07-18 | |
| A2B Chem LLC | AH89323-5mg |
10-Deacetyl-13-oxobaccatin III |
92950-42-0 | 5mg |
$283.00 | 2023-12-29 | ||
| A2B Chem LLC | AH89323-50mg |
10-Deacetyl-13-oxobaccatin III |
92950-42-0 | 50mg |
$1408.00 | 2023-12-29 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5 mg |
13-Oxo-10-deacetyl Baccatin III, |
92950-42-0 | 5mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5mg |
13-Oxo-10-deacetyl Baccatin III, |
92950-42-0 | 5mg |
¥2858.00 | 2023-09-05 |
13-Oxo-10-deacetyl Baccatin III Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Periodic acid (H5IO6) Solvents: 1,4-Dioxane , Water
Referencia
- The chemistry of occurrence of taxane derivatives. XIII. The oxidation of 10-deacetylbaccatin III, Gazzetta Chimica Italiana, 1994, 124(6), 253-7
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Acetone ; rt → -50 °C; 20 min, -50 °C
1.2 Reagents: Isopropanol
1.2 Reagents: Isopropanol
Referencia
- Preparation and pharmaceutical composition of Δ12,13-isotaxol analogs for use as antineoplastic agents, United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 1 h, -78 °C
Referencia
- Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives, Journal of Organic Chemistry, 2003, 68(25), 9773-9779
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; -78 °C
1.2 Reagents: Dimethyl sulfide , Pyridine ; rt
1.2 Reagents: Dimethyl sulfide , Pyridine ; rt
Referencia
- A process for the preparation of 14--hydroxybaccatin III 1,14-carbonate, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Semi-synthetic taxanes with anti-tumoral activity, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt
Referencia
- Modification of taxane A ring via maneuvering of the C-11 double bond of 10-deacetylbaccatin III to get novel rearranged taxoids, Letters in Organic Chemistry, 2008, 5(8), 687-691
13-Oxo-10-deacetyl Baccatin III Raw materials
13-Oxo-10-deacetyl Baccatin III Preparation Products
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,7,8,9,11-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-53-4)
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,8,9,11-pentahydroxy-4a,7,8-trimethyl-13-methylene-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-52-3)
- Docetaxel Impurity 19 (92950-45-3)
- 13-Oxo-10-deacetyl Baccatin III (92950-42-0)
13-Oxo-10-deacetyl Baccatin III Literatura relevante
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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